4-Fluorobenzyl thiocyanate

説明

Significance in Modern Organic Synthesis

The significance of 4-fluorobenzyl thiocyanate (B1210189) in modern organic synthesis stems from the reactivity of both the thiocyanate group and the benzyl (B1604629) moiety, influenced by the para-fluoro substituent. The standard synthesis of benzyl thiocyanates involves the nucleophilic substitution of a benzyl halide with a thiocyanate salt. wikipedia.org However, a key challenge is preventing the formation of the thermodynamically more stable isothiocyanate isomer, particularly with benzylic substrates that can undergo SN1-type reactions. wikipedia.orgchinesechemsoc.org

Recent advancements have focused on more direct and efficient methods for creating such compounds. For instance, copper-catalyzed radical relay methods have been developed for the direct thiocyanation of benzylic C-H bonds, highlighting the value of accessing benzyl thiocyanates without pre-functionalization. chinesechemsoc.org

Furthermore, benzyl thiocyanates have been utilized in novel carbon-carbon bond-forming reactions. A copper-promoted dimerization of benzyl thiocyanates has been reported, which proceeds via a C-S bond cleavage to produce functionalized bibenzyls under mild, aerobic conditions. thieme-connect.com This reaction demonstrates the capacity of the thiocyanate group to act as a leaving group in transition-metal-catalyzed cross-coupling reactions, expanding the synthetic utility of this class of compounds beyond traditional applications.

Role as a Versatile Chemical Intermediate

Organic thiocyanates are highly valued as versatile chemical intermediates because the thiocyanate group can be readily converted into a wide array of other sulfur-containing functionalities. wikipedia.org This versatility makes 4-fluorobenzyl thiocyanate a useful building block for accessing diverse molecular scaffolds. chinesechemsoc.org

The thiocyanate group can undergo various transformations:

Conversion to Thiols: Thiocyanates can be converted to the corresponding thiols. One method employs phosphorus pentasulfide (P₂S₅) in a single-step procedure. beilstein-journals.org

Conversion to Thiocarbamates: Through the Riemschneider thiocarbamate synthesis, organic thiocyanates are hydrolyzed to form thiocarbamates. wikipedia.org

Isomerization to Isothiocyanates: Benzyl thiocyanates can be isomerized to benzyl isothiocyanates, which are themselves important intermediates in medicinal chemistry. This isomerization can sometimes occur spontaneously or be catalyzed, for example by ZnCl₂. chinesechemsoc.org

Conversion to Sulfonyl Chlorides: The thiocyanate group can be oxidized to a sulfonyl chloride. This transformation is particularly useful in the field of radiochemistry, where fluorinated thiocyanates serve as precursors to prosthetic groups like 3-[¹⁸F]fluoropropanesulfonyl chloride for the radiolabelling of amines for positron emission tomography (PET). nih.govbeilstein-journals.org

This wide range of possible conversions allows chemists to use this compound as a stable precursor that can be transformed late in a synthetic sequence into a desired sulfur-containing group.

Table 2: Key Synthetic Transformations of Benzyl Thiocyanates

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| Benzyl Thiocyanate | P₂S₅ | Benzyl Thiol | Reduction to Thiol beilstein-journals.org |

| Benzyl Thiocyanate | H₂O (hydrolysis) | Benzyl Thiocarbamate | Hydrolysis wikipedia.org |

| Benzyl Thiocyanate | ZnCl₂, heat | Benzyl Isothiocyanate | Isomerization chinesechemsoc.org |

| Benzyl Thiocyanate | Cu(OAc)₂ | Bibenzyl | Dimerization / C-C Coupling thieme-connect.com |

Contextualization within Fluorinated Organic Compounds

The inclusion of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The 4-fluorobenzyl group in this compound is considered a "pharmacophoric" group, meaning its presence in a larger molecule often enhances biological activity. mdpi.com

The strategic incorporation of fluorine is a widely used strategy in medicinal chemistry for several reasons:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and bioavailability of a drug candidate.

Binding Affinity: Fluorine is highly electronegative and can engage in unique non-covalent interactions (e.g., orthogonal multipolar interactions) with protein targets, potentially increasing the binding affinity and selectivity of a ligand. mdpi.com

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and the acidity or basicity (pKa) of nearby functional groups. These changes can improve properties such as membrane permeability and solubility.

The widespread use of fluorinated building blocks is evident in the synthesis of numerous pharmaceuticals and agrochemicals. For example, the 4-fluorophenyl group is a key structural component in various heterocyclic systems with demonstrated antimicrobial activity, such as thiazolotriazoles. nih.gov The synthesis of complex molecules like 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione further illustrates the use of the 4-fluorobenzyl unit in constructing bioactive compounds. wipo.int Therefore, this compound is not just a reactive chemical but also a valuable precursor within the broader and highly significant field of fluorinated organic compounds.

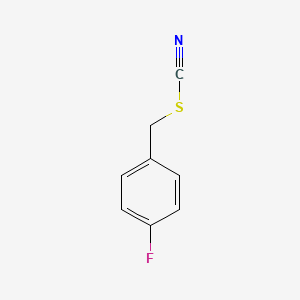

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-fluorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPKUMPACMQXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298188 | |

| Record name | (4-Fluorophenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-87-6 | |

| Record name | (4-Fluorophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluorobenzyl Thiocyanate and Its Congeners

Direct Synthesis Approaches to 4-Fluorobenzyl Thiocyanate (B1210189)

Direct synthesis methods aim to introduce the thiocyanate group into a molecule without pre-functionalization, such as the halogenation of the starting material. These approaches, often involving C-H bond activation, are highly valued for their atom economy and efficiency. Recent advancements have included copper-catalyzed radical relay strategies for the direct thiocyanation of benzylic C-H bonds. This type of reaction circumvents the need to first prepare a benzyl (B1604629) halide, offering a more streamlined route to the target compound. While specific examples for 4-fluorobenzyl thiocyanate are not extensively detailed in general literature, the methodology is applicable to a range of substituted toluenes. The reaction typically involves an oxidant and a thiocyanate source to generate a thiocyanate radical, which then reacts at the benzylic position.

Table 1: Representative Direct Benzylic C-H Thiocyanation This table illustrates a general concept; specific conditions for the 4-fluoro substrate may vary.

| Reactant | Reagents | Catalyst | Product | Key Feature |

| Substituted Toluene (B28343) | Thiocyanate Source (e.g., TMSNCS), Oxidant | Copper Salt | Substituted Benzyl Thiocyanate | Avoids pre-functionalization of the benzylic position. |

Synthesis Pathways Involving 4-Fluorobenzyl Halides as Precursors

The most conventional and widely employed method for synthesizing this compound is the nucleophilic substitution reaction of a 4-fluorobenzyl halide with a thiocyanate salt. wikipedia.org In this SN2 reaction, the thiocyanate anion (SCN⁻), acting as a potent nucleophile, displaces the halide (Cl⁻, Br⁻, or I⁻) from the benzylic carbon. The choice of solvent, temperature, and the specific thiocyanate salt can influence the reaction rate and the yield of the desired product. A significant consideration in this pathway is the ambident nature of the thiocyanate nucleophile, which can attack via the sulfur or nitrogen atom, leading to the formation of both thiocyanate and isothiocyanate products. For primary benzylic substrates like 4-fluorobenzyl halides, attack at the sulfur atom is generally favored, leading primarily to the desired thiocyanate. wikipedia.orgrsc.org

Table 2: General Nucleophilic Substitution for Benzyl Thiocyanate Synthesis

| Substrate | Nucleophile Source | General Reaction | Product |

| 4-Fluorobenzyl Halide (X=Cl, Br) | Alkali Thiocyanate (MSCN) | 4-F-C₆H₄CH₂X + MSCN → | 4-F-C₆H₄CH₂SCN + MX |

Thiocyanation Reactions Utilizing Thiocyanate Salts

Potassium thiocyanate (KSCN) is a readily available and effective reagent for the preparation of organic thiocyanates. wikipedia.org In the synthesis of this compound, KSCN provides the nucleophilic thiocyanate anion for the displacement of the halide from 4-fluorobenzyl halide. The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can dissolve the salt and facilitate the SN2 mechanism. The use of phase-transfer catalysts can enhance the reaction rate, particularly in biphasic systems. Copper-catalyzed systems have also been developed for the cross-coupling of arylboronic acids with KSCN to form aryl thiocyanates, demonstrating the versatility of this reagent in modern synthetic chemistry. organic-chemistry.org

Table 3: Example of Potassium Thiocyanate in Synthesis This table represents a typical laboratory-scale synthesis.

| Substrate | Reagent | Solvent | Conditions | Product |

| 4-Fluorobenzyl bromide | Potassium Thiocyanate (KSCN) | Acetone | Reflux | This compound |

Ammonium (B1175870) Thiocyanate-Based Transformations

Ammonium thiocyanate (NH₄SCN) is another inexpensive and highly effective source of the thiocyanate ion. jchemlett.comwikipedia.org It has been successfully used in the synthesis of benzylic thiocyanates from benzylic halides. Research has shown that reactions can be carried out efficiently in various media, including water, often with the aid of a catalyst. For instance, a green chemistry approach utilizes a dicationic ionic liquid-based catalyst (PEG-DIL-MnCl₄) to facilitate the reaction between benzyl halides and NH₄SCN in water at elevated temperatures. researchgate.net Furthermore, ammonium [¹¹C]thiocyanate has been used in radiolabelling studies, reacting cleanly and rapidly with benzyl bromide to produce benzyl [¹¹C]thiocyanate in nearly quantitative yields, highlighting the high reactivity of this reagent. nih.govrsc.orgresearchgate.net

Table 4: Research Findings on Ammonium Thiocyanate Reactions

| Substrate | Reagent | Catalyst/Medium | Conditions | Yield/Conversion | Reference |

| Benzyl Halide | NH₄SCN | PEG-DIL-MnCl₄ / H₂O | 100°C | High Yield | researchgate.net |

| Benzyl Bromide | [¹¹C]NH₄SCN | MeCN | 90°C, 5 min | ~95% Conversion | rsc.orgresearchgate.net |

Advanced Reagent Systems for Thiocyanate Formation

Beyond classical nucleophilic substitution, advanced reagent systems have been developed to achieve thiocyanation under different conditions or with alternative substrates. These methods often involve the in-situ generation of a more reactive thiocyanating species.

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, acting as versatile oxidants and electrophile-transfer agents. nih.govacs.orgorganic-chemistry.org In the context of thiocyanation, they can be used to induce oxidative nucleophilic additions to unsaturated systems or to generate electrophilic thiocyanating agents. For example, the combination of a hypervalent iodine(III) reagent like [bis(acetoxy)iodo]benzene with a thiocyanate salt can perform an oxidative nucleophilic addition to alkenes, yielding acetoxy thiocyanate derivatives. rsc.org Another strategy involves the reaction of a hypervalent iodine compound such as phenyliodine dichloride (PhICl₂) with a thiocyanate salt. This reaction is proposed to form a highly reactive intermediate, thiocyanogen (B1223195) chloride (SCN-Cl), which can then undergo an electrophilic addition with a suitable substrate to introduce the thiocyanate group. mdpi.com These methods provide an alternative pathway to C-S bond formation for synthesizing complex thiocyanate-containing molecules.

Table 5: Hypervalent Iodine-Mediated Thiocyanation Concept

| Substrate Type | Reagent System | Generated Intermediate | Transformation | Reference |

| Alkene | [Bis(acetoxy)iodo]benzene + SCN⁻ | Electrophilic Iodine Species | Oxidative Acetoxy Thiocyanation | rsc.org |

| Various Substrates | Phenyliodine Dichloride + SCN⁻ | Thiocyanogen Chloride (SCN-Cl) | Electrophilic Thiocyanation | mdpi.com |

Singlet Oxygen-Mediated Oxidative Thiocyanation Protocols

A green and efficient approach for thiocyanation involves the use of singlet oxygen (¹O₂) as a mediator. This metal-free and photocatalyst-free method operates under visible light irradiation at room temperature, representing a sustainable process for forming carbon-sulfur bonds. acs.org

The core of this methodology is the generation of the thiocyanate radical (•SCN). Under visible light, singlet oxygen is generated, which then interacts with a thiocyanate source, such as ammonium thiocyanate (NH₄SCN). Through a Single Electron Transfer (SET) process, the thiocyanate anion donates an electron to the singlet oxygen, resulting in the formation of the highly reactive •SCN radical. acs.org This radical can then react with a range of substrates to yield the corresponding thiocyanated products. acs.org

This protocol has been successfully applied to various aromatic and heteroaromatic compounds. For instance, substrates like 1H-indole undergo regioselective thiocyanation at the 3-position with excellent yields, which can be further enhanced by the addition of an acid like trifluoroacetic acid. acs.org The method is also effective for the thiocyanation of anilines and phenols. acs.org While direct application to toluene derivatives for benzylic functionalization is less common, the underlying principle of radical generation offers a pathway for oxidative thiocyanation reactions.

| Substrate | Thiocyanate Source | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Indole | NH₄SCN | Blue LED, TFA, Room Temp. | 3-Thiocyanato-1H-indole | 99 | acs.org |

| Aniline | NH₄SCN | Blue LED, TFA, Room Temp. | 4-Thiocyanatoaniline | - | acs.org |

| Phenol | NH₄SCN | Blue LED, TFA, Room Temp. | 4-Thiocyanatophenol | - | acs.org |

Metal-Catalyzed Thiocyanation Strategies

Metal catalysts provide powerful tools for the synthesis of benzylic thiocyanates, often through the direct activation of C-H bonds, which avoids the need for pre-functionalized starting materials.

Copper-Catalyzed Thiocyanation

An efficient method for the direct thiocyanation of benzylic C(sp³)–H bonds utilizes a copper-catalyzed radical relay mechanism. researchgate.net This approach demonstrates broad substrate scope and high selectivity for the benzylic position. The reaction is effective for a variety of substituted toluenes and other alkylarenes, making it highly relevant for the synthesis of this compound congeners. researchgate.net For example, substrates with both electron-donating and electron-withdrawing groups can be successfully thiocyanated, highlighting the versatility of this catalytic system. researchgate.net

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Toluene | Cu(OAc)₂, N-hydroxyphthalimide | 85 | researchgate.net |

| 4-Chlorotoluene | Cu(OAc)₂, N-hydroxyphthalimide | 78 | researchgate.net |

| 4-Bromotoluene | Cu(OAc)₂, N-hydroxyphthalimide | 75 | researchgate.net |

| Ethylbenzene | Cu(OAc)₂, N-hydroxyphthalimide | 92 | researchgate.net |

Iron-Catalyzed Thiocyanation

Iron(III) chloride has been identified as an effective and inexpensive Lewis acid catalyst for the regioselective thiocyanation of activated arenes. organic-chemistry.orgnih.gov This method employs an electrophilic thiocyanating agent, N-thiocyanatosaccharin, which is activated by the iron catalyst. The reaction proceeds rapidly under mild conditions, typically at 40 °C, and shows excellent para-selectivity for electron-rich arenes like anisoles and anilines. organic-chemistry.org While this method is primarily demonstrated for the functionalization of the aromatic ring rather than the benzylic position, it is a key example of iron catalysis in C-S bond formation. For less reactive substrates, the addition of a co-catalyst such as diphenyl selenide (B1212193) can significantly improve yields and shorten reaction times. organic-chemistry.orgnih.gov However, weakly activated substrates like toluene itself were reported to be unreactive under these specific conditions. organic-chemistry.org

Electrophilic Thiocyanation Reagents

The direct introduction of a thiocyanate group can be achieved using electrophilic reagents that deliver an "SCN⁺" equivalent to a nucleophilic substrate.

N -Thiocyanatosuccinimide (NTS)

N-Thiocyanatosuccinimide (NTS) is an effective electrophilic thiocyanating reagent. It can be generated in situ from readily available precursors such as N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN). researchgate.net This reagent is particularly effective for the thiocyanation of activated aromatic rings. The mechanism involves the donation of a lone pair of electrons from a heteroatom (like the nitrogen in aniline) into the aromatic system, creating a nucleophilic center that attacks the electrophilic sulfur atom of NTS. researchgate.net This leads to a regioselective substitution, typically at the para position. researchgate.net

N -Thiocyanatosaccharin

A highly efficient, modern approach for the direct thiocyanation of benzylic C-H bonds employs N-thiocyanatosaccharin as the thiocyanating agent in a free-radical process. rsc.orgresearchgate.net The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures. rsc.org This protocol avoids the need to pre-install a leaving group on the benzylic carbon, making it a more direct and atom-economical strategy. rsc.orgresearchgate.net The method is highly effective for a wide range of alkylarenes, including those with various substituents on the aromatic ring, providing the corresponding benzyl thiocyanates in excellent yields, often up to 100%. rsc.orgresearchgate.net This makes it a particularly advantageous route for synthesizing this compound and its analogs.

| Substrate | Reagent | Initiator | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | N-Thiocyanatosaccharin | AIBN | 96 | rsc.org |

| Ethylbenzene | N-Thiocyanatosaccharin | AIBN | 100 | rsc.org |

| p-Xylene | N-Thiocyanatosaccharin | AIBN | 98 | rsc.org |

| 4-Chlorotoluene | N-Thiocyanatosaccharin | AIBN | 66 | researchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| Ammonium thiocyanate |

| Aniline |

| Anisole |

| Azobisisobutyronitrile (AIBN) |

| Copper(II) acetate |

| Diphenyl selenide |

| Ethylbenzene |

| Iron(III) chloride |

| N-Bromosuccinimide (NBS) |

| N-hydroxyphthalimide |

| N-Thiocyanatosaccharin |

| N-Thiocyanatosuccinimide (NTS) |

| Phenol |

| Potassium thiocyanate |

| Toluene |

| Trifluoroacetic acid |

| 1H-Indole |

Theoretical and Computational Chemistry Studies of 4 Fluorobenzyl Thiocyanate and Thiocyanate Analogues

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in quantum mechanics, and several methodologies are routinely applied to investigate molecules like 4-fluorobenzyl thiocyanate (B1210189). The choice of method is a critical balance between desired accuracy and computational cost.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficient and generally accurate prediction of molecular properties. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction. uotechnology.edu.iq For aromatic compounds and their derivatives, DFT has proven to be a reliable tool for calculating geometries and energies. uotechnology.edu.iq

Basis Set Selection and Functional Application (e.g., B3LYP, CAM-B3LYP, cc-pVTZ, 6-311G(d,p), aug-cc-pVTZ)

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has demonstrated its validity in calculating the geometries and electronic properties of various organic systems. science.govresearchgate.net It is often paired with Pople-style basis sets, such as 6-311G(d,p), which provide a flexible description of the electron distribution by including polarization (d,p) functions. For more demanding calculations, especially those involving weak interactions or excited states, correlation-consistent basis sets like cc-pVTZ or their augmented versions (aug-cc-pVTZ) are employed.

Post-Hartree-Fock Methods (e.g., MP2, CCSD)

To achieve higher accuracy or to benchmark DFT results, more computationally intensive post-Hartree-Fock methods are utilized. Møller-Plesset perturbation theory to the second order (MP2) is a common choice that incorporates electron correlation beyond the mean-field approximation of Hartree-Fock theory. For even more precise results, Coupled Cluster (CC) methods, such as CCSD (Coupled Cluster Singles and Doubles), are considered the gold standard, though their computational cost limits their application to smaller systems. These high-level methods are invaluable for validating the results obtained from more economical DFT approaches.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure of 4-fluorobenzyl thiocyanate and the relative stability of its different spatial arrangements is a key objective of theoretical studies.

Geometry Optimization

Table 1: Representative Calculated Geometric Parameters for a Benzyl (B1604629) Moiety Data based on the analogous Benzyl hydrazinecarbodithioate molecule calculated at the B3LYP/6-311G(3df,3pd) level. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic, avg.) | ~1.39 Å |

| Bond Length | C-H (aromatic, avg.) | ~1.08 Å |

| Bond Length | Caromatic-Cmethylene | ~1.51 Å |

| Bond Length | Cmethylene-S | ~1.86 Å |

| Bond Length | Cmethylene-H | ~1.10 Å |

| Bond Angle | C-C-C (aromatic, avg.) | ~120.0° |

| Bond Angle | Caromatic-Cmethylene-S | ~111.4° |

| Bond Angle | H-Cmethylene-H | ~107.8° |

Note: This interactive table contains data from an analogous molecule to illustrate typical computational outputs. The values for this compound would be expected to show slight variations due to the fluorine substituent and the thiocyanate group.

Conformational Preferences and Rotational Isomerism

Molecules like this compound possess rotational freedom around single bonds, leading to different conformers. The most significant rotation is around the Caromatic-Cmethylene bond, which determines the orientation of the -CH2SCN group relative to the fluorinated phenyl ring. Theoretical studies on benzyl derivatives (C₆H₅-CH₂X) have shown that the conformational preference is often a subtle balance of steric repulsion and electronic interactions. nih.govresearchgate.net For many benzyl compounds, the most stable conformation is one where the C-X bond is perpendicular or gauche to the plane of the aromatic ring. nih.gov This arrangement is often attributed to minimizing steric repulsion between the substituent and the ortho-hydrogens of the phenyl ring. nih.gov

The energy differences between these conformers and the rotational barriers that separate them can be calculated by performing a potential energy surface scan. This involves systematically changing the dihedral angle of interest (e.g., C-C-C-S) and calculating the energy at each step. While specific rotational barrier data for this compound is not available in the reviewed literature, studies on similar systems like substituted butadienes show that rotational barriers are closely linked to the degree of electronic conjugation between the rotating groups. researchgate.net For this compound, the barrier to rotation around the C-CH₂ bond would quantify the energetic cost of moving the thiocyanate group out of its preferred orientation relative to the phenyl ring.

Potential Energy Surface (PES) Scans

Potential energy surface (PES) scans are a computational tool used to explore the conformational space of a molecule and to locate transition states. This is achieved by systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and performing a geometry optimization on the remaining degrees of freedom at each step.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. materialsciencejournal.org

In a study on ethyl 1-(4-fluorophenyl)-5-(4-fluorophenylamino)-2,4-dicyano-6-phenyl-cyclohex-3-ene-1-carboxylate, a compound also containing the 4-fluorophenyl moiety, the calculated HOMO-LUMO energy gap was found to be 4.22 eV. nih.gov For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, while the LUMO is likely to be centered on the thiocyanate group and the benzyl ring. The electron-withdrawing nature of the fluorine atom would likely lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl thiocyanate. This can influence the molecule's reactivity in various chemical transformations.

Table 1: Frontier Molecular Orbital Energies and Properties

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ethyl 1-(4-fluorophenyl)-...-cyclohex-3-ene-1-carboxylate | Value not specified | Value not specified | 4.22 |

| 4-(para-fluorophenyl)thiosemicarbazide | Data not available | Data not available | Data not available |

Note: Specific HOMO and LUMO energy values for the analogue compound were not provided in the cited source. Data for this compound is not available and is inferred from related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the nitrogen atom of the thiocyanate group and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the benzyl ring and the carbon atom of the thiocyanate group, indicating these as likely sites for nucleophilic attack. A theoretical study on 4-(ortho-, meta-, and para-fluorophenyl)thiosemicarbazide isomers also utilized MEP to understand their reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Global Softness (S) : The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons.

While specific values for this compound are not available, these descriptors can be calculated from the HOMO and LUMO energies obtained from quantum chemical calculations. A study on a synthesized 1,5-benzodiazepine derivative provides an example of how these descriptors are used to understand the relationship between structure, stability, and global chemical reactivity. researchgate.net

Table 2: Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | S = 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -χ) | Electron-accepting capability |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the properties of a compound in the solid state, such as its crystal packing and melting point. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

While a specific Hirshfeld surface analysis for this compound is not readily found in the literature, studies on structurally similar molecules provide significant insights into the expected interactions. For instance, analyses of benzyl-containing compounds and molecules with thiocyanate or fluoro-substituents reveal common interaction patterns. nih.govresearchgate.netnih.gov

In the crystal structure of a compound containing a 2-chloro-6-fluorobenzyl group, Hirshfeld analysis indicated that H···H and H···C/C···H contacts are the most significant contributors to the crystal packing. nih.gov Similarly, a study on an iron(II) complex featuring both benzyl and thiocyanate ligands revealed the predominance of H···H, H···C/C···H, and H···S/S···H interactions. researchgate.net

Based on these analogous systems, the principal intermolecular contacts for this compound can be predicted and their contributions estimated. The fluorine atom, the sulfur atom, and the aromatic ring are all expected to play key roles in the supramolecular assembly.

Table 1: Estimated Contributions of Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Estimated Contribution (%) | Description |

| H···H | 35 - 50 | Represents contacts between hydrogen atoms, which are abundant on the molecular surface. |

| H···C/C···H | 20 - 30 | Involves interactions of hydrogen atoms with the carbon atoms of the aromatic ring (C-H···π interactions). |

| H···S/S···H | 10 - 20 | Highlights the role of the sulfur atom in the thiocyanate group in forming hydrogen bonds. |

| H···F/F···H | 5 - 15 | Indicates the contribution of the fluorine atom to the crystal packing through hydrogen bonding. |

| H···N/N···H | 5 - 15 | Involves the nitrogen atom of the thiocyanate group in hydrogen bonding interactions. |

| C···C | < 5 | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

Note: The data in this table is an estimation based on published data for analogous compounds and is intended to be representative.

The 2D fingerprint plot for this compound would be expected to show distinct spikes corresponding to the H···H, H···C/C···H, and H···S/S···H contacts, visually confirming their significance in the crystal packing.

Characterization of Hydrogen Bonding, Halogen Bonding, and Chalcogen Interactions

Beyond the general overview provided by Hirshfeld analysis, computational chemistry allows for a more detailed characterization of the specific non-covalent interactions that stabilize the crystal structure of this compound and its analogues. These include hydrogen bonds, halogen bonds, and chalcogen bonds.

Hydrogen Bonding: The presence of C-H donors and the N, S, and F atoms as potential acceptors in this compound suggests the formation of a network of weak C-H···N, C-H···S, and C-H···F hydrogen bonds. Studies on similar molecules have shown that C-H···S and C-H···N interactions are crucial in the packing of thiocyanate-containing compounds. iucr.orgnih.gov The C-H···F interaction, while generally weaker, can also play a significant role in the crystal engineering of fluorinated organic molecules. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. While fluorine is the least polarizable halogen and typically forms weaker halogen bonds, computational studies have shown that C-F···S and C-F···F interactions can be characterized as "σ-hole" interactions. nih.govrsc.org In the context of this compound, the fluorine atom could potentially engage in halogen bonding with the electron-rich regions of neighboring molecules, such as the sulfur or nitrogen atoms of the thiocyanate group or the π-system of the aromatic ring. The strength of these interactions would be influenced by the electronic environment of the interacting partners. nih.govrsc.org

Chalcogen Bonding: Chalcogen bonding involves a chalcogen atom (in this case, sulfur) acting as an electrophilic center. nih.govsmu.edu The sulfur atom in the thiocyanate group of this compound possesses a region of positive electrostatic potential (a σ-hole) on the side opposite to the C-S bond, allowing it to interact favorably with nucleophiles. Computational studies on other thiocyanates have identified S···N and S···Cl chalcogen bonds. researchgate.net The strength of the chalcogen bond is dependent on the nature of the electron-withdrawing group attached to the chalcogen and the nature of the Lewis base it interacts with. nih.gov In the crystal lattice of this compound, the sulfur atom could form chalcogen bonds with the nitrogen atom of a neighboring thiocyanate group or the π-face of an adjacent aromatic ring.

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants and products. For this compound, computational studies can provide a molecular-level understanding of its reactivity.

The reactivity of this compound is largely dictated by the nature of the benzylic carbon-sulfur bond. Nucleophilic substitution reactions, where a nucleophile displaces the thiocyanate group, are a common reaction pathway for benzyl halides and related compounds. researchgate.net Computational modeling can be used to locate the transition state for such reactions.

For a nucleophilic substitution reaction involving this compound, the transition state would be characterized by the partial formation of a new bond between the nucleophile and the benzylic carbon, and the partial breaking of the C-S bond. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to optimize the geometry of this transition state and calculate its energy. The presence of a single imaginary frequency in the vibrational analysis of the optimized structure confirms it as a true transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics. Studies on the solvolysis of substituted benzyl chlorides have shown how substituents on the aromatic ring can influence the structure and energy of the transition state. nih.gov

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and the products on the potential energy surface. An IRC calculation provides a dynamic picture of the reaction, showing the continuous geometric and energetic changes as the reaction progresses.

For a reaction of this compound, the IRC would trace the trajectory from the transition state, downhill in energy, to the separated reactants (e.g., this compound and a nucleophile) in one direction, and to the final products (e.g., the substituted product and the thiocyanate anion) in the other direction. This analysis is crucial for confirming that a calculated transition state indeed connects the desired reactants and products and for revealing any intermediate species that may exist along the reaction pathway.

Computational chemistry is also instrumental in investigating catalytic cycles. While not directly involving the breakdown of this compound, the conversion of cyanide (CN⁻) to the less toxic thiocyanate (SCN⁻) is a biologically and environmentally important reaction where computational studies have provided mechanistic insights. semanticscholar.org

Another computational study investigated the mechanism of the reaction between elemental sulfur and cyanide to form thiocyanate, providing a comprehensive picture of the reaction pathways. chemrxiv.org These types of computational investigations, while not directly focused on this compound, demonstrate the power of theoretical chemistry to elucidate complex reaction mechanisms relevant to thiocyanate chemistry.

Reactivity and Chemical Transformations of 4 Fluorobenzyl Thiocyanate

Nucleophilic Reactions Involving the Thiocyanate (B1210189) Moiety

The thiocyanate group in 4-fluorobenzyl thiocyanate is susceptible to attack by nucleophiles at the electrophilic carbon atom of the nitrile or at the sulfur atom. However, a more common reaction pathway for benzylic thiocyanates involves nucleophilic substitution at the benzylic carbon, where the thiocyanate anion acts as a leaving group.

A significant reaction of organic thiocyanates is their hydrolysis to form thiocarbamates. wikipedia.org This transformation, known as the Riemschneider thiocarbamate synthesis, typically occurs under acidic conditions. wikipedia.org

Furthermore, benzyl (B1604629) thiocyanates are known to isomerize to their more thermodynamically stable isothiocyanate counterparts (R-NCS). wikipedia.orgchinesechemsoc.org This isomerization can occur spontaneously or be catalyzed by heat or Lewis acids like zinc chloride. chinesechemsoc.org The benzylic nature of the carbon atom in this compound can facilitate this rearrangement, potentially through an SN1-type mechanism where the formation of a stable benzylic carbocation is involved. wikipedia.org The isomerization equilibrium between benzyl thiocyanates and isothiocyanates is a key consideration in their synthesis and reactivity. chinesechemsoc.org For example, monitoring the reaction profiles of similar compounds by ¹H NMR has shown that benzyl thiocyanates are often the kinetically controlled products, which can then convert to the thermodynamically favored isothiocyanates. chinesechemsoc.org

| Reaction Type | Description | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Riemschneider Synthesis) | Conversion of the thiocyanate group to a thiocarbamate. wikipedia.org | Aqueous acid wikipedia.org | 4-Fluorobenzyl thiocarbamate |

| Isomerization | Rearrangement to the more stable isothiocyanate isomer. chinesechemsoc.org | Heat, Lewis acids (e.g., ZnCl₂) chinesechemsoc.org | 4-Fluorobenzyl isothiocyanate |

Electrophilic Behavior and Electrophilic Thiocyanation of Substrates

While this compound itself is not typically used as an electrophilic thiocyanating agent, the concept of electrophilic thiocyanation is crucial for understanding the synthesis of such compounds and their relatives. Electrophilic thiocyanation involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic "SCN⁺" equivalent. mdpi.com

Common strategies for electrophilic thiocyanation include:

Generation of Thiocyanogen (B1223195) ((SCN)₂) : This electrophilic species can be generated in situ and reacts with electron-rich aromatic compounds. wikipedia.org

Use of N-Thiocyanato Reagents : Reagents like N-thiocyanatosuccinimide (NTS) serve as effective sources of electrophilic thiocyanate for a variety of substrates. mdpi.comresearchgate.net

Lewis Acid Catalysis : The efficiency of electrophilic thiocyanation can be enhanced by using Lewis acids, such as iron(III) chloride, which activate the thiocyanating reagent. researchgate.net

The reaction mechanism generally involves the generation of the SCN⁺ electrophile, its addition to the aryl ring (or other nucleophilic substrate), followed by proton abstraction to restore aromaticity. mdpi.com For highly activated aromatic rings, such as anilines and phenols, this reaction can proceed under mild conditions. mdpi.comnih.gov

Radical Reactions of Thiocyanates

The thiocyanate group can participate in radical reactions, often involving the formation of a thiocyanato radical (•SCN). This radical can be generated from various precursors, including the oxidation of the thiocyanate anion by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric chloride (FeCl₃). organic-chemistry.org

Recent advancements have utilized a copper-catalyzed radical relay strategy for the direct thiocyanation of benzylic C-H bonds. chinesechemsoc.org This approach highlights the importance of radical intermediates in forming compounds like this compound. The mechanism involves a hydrogen atom transfer (HAT) from the benzylic position, which is favored due to the relatively low C-H bond strength at this position. chinesechemsoc.org Photolytically induced reactions can also lead to the interconversion of benzyl thiocyanates and isothiocyanates, suggesting the involvement of radical pathways. acs.org Furthermore, irradiation of related benzyl sulfides has been shown to cause efficient homolytic cleavage of the C–S bond, forming radical fragments that can undergo various subsequent reactions. researchgate.net

| Radical Process | Description | Example Method |

|---|---|---|

| Benzylic C-H Thiocyanation | Direct functionalization of a benzylic C-H bond to a C-SCN bond via a radical intermediate. chinesechemsoc.org | Copper-catalyzed radical relay using a thiocyanating agent. chinesechemsoc.org |

| Radical Addition | Addition of the thiocyanato radical (•SCN) to unsaturated systems like alkenes. organic-chemistry.org | Generation of •SCN from NH₄SCN using an oxidant like FeCl₃. organic-chemistry.org |

| Photolytic Interconversion | Isomerization between benzyl thiocyanate and isothiocyanate upon exposure to UV light. acs.org | Photolysis of the compound in solution. acs.org |

Oxidation Reactions

The sulfur atom in the thiocyanate group of this compound is in a low oxidation state and can be readily oxidized to form various sulfur-oxygen species.

Organic thiocyanates can be oxidized to their corresponding S-monoxides, known as sulfinyl cyanides (R-SO-CN). tandfonline.com A common method for this transformation is the oxidation with peroxy acids, such as m-chloroperbenzoic acid (mCPBA). tandfonline.comnih.gov For example, the oxidation of a related thiocyano-quinoline derivative with mCPBA afforded the corresponding sulfinyl cyanide in high yield. nih.gov Phenylmethanesulfinyl cyanide has been prepared by the chlorine oxidation of benzyl thiocyanate in an aqueous suspension. tandfonline.com These compounds are generally reactive and may be unstable, decomposing in contact with air, although some, like 1-adamantanesulfinyl cyanide, exhibit greater stability. tandfonline.com

Further oxidation of the thiocyanate group leads to the formation of sulfonyl chlorides (R-SO₂Cl). This transformation is a synthetically useful method for preparing sulfonyl chlorides from readily available thiocyanates. The reaction is typically carried out by treating the organic thiocyanate with a halogen, such as chlorine or bromine, in the presence of water. google.com The process involves the oxidative chlorination of the sulfur atom. This conversion is particularly valuable in radiochemistry, where fluorinated thiocyanates can serve as precursors to important prosthetic groups for positron emission tomography (PET).

Carbon-Sulfur Bond Transformations

The carbon-sulfur bond in this compound is a key site of reactivity, enabling its use as a versatile synthetic intermediate.

Key transformations include:

Conversion to Thiols : The thiocyanate group can be converted to the corresponding thiol (mercaptan). This can be achieved using reducing agents. For instance, phosphorus pentasulfide (P₂S₅) has been reported for the conversion of organic thiocyanates to thiols. researchgate.net

C-S Bond Cleavage in Coupling Reactions : Benzyl thiocyanates have been utilized in transition metal-catalyzed reactions involving C-S bond cleavage. A copper-promoted dimerization of benzyl thiocyanates has been reported to produce bibenzyl derivatives under mild, aerobic conditions. In this reaction, the thiocyanate moiety functions as a leaving group.

Desulfinative Coupling : Under Liebeskind-Srogl coupling conditions, benzyl thiocyanates can undergo desulfinative coupling with boronic acids, mediated by palladium catalysts, to yield nitriles. dicp.ac.cn This reaction proceeds via cleavage of the C(sp³)–S bond. dicp.ac.cn

These transformations highlight the utility of the thiocyanate group not just as a stable functional group but also as a reactive handle that can be cleaved or transformed to build more complex molecular architectures. dicp.ac.cn

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction to Thiol | P₂S₅ | 4-Fluorobenzyl mercaptan | researchgate.net |

| Copper-Promoted Dimerization | Cu(OAc)₂ | Substituted bibenzyl | |

| Desulfinative Cyanation | Aryl/Alkenyl Boronic Acids, Pd catalyst | Substituted nitrile | dicp.ac.cn |

Substitution Reactions (e.g., CN-SCF3 Substitution)

The thiocyanate group (-SCN) in this compound can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. A notable transformation is its conversion to a trifluoromethyl thioether (-SCF3), a motif of growing importance in medicinal and agricultural chemistry.

This conversion can be achieved directly. For instance, benzyl thiocyanates can be reacted with trifluoromethyl bromide (CF3Br) and zinc powder in a solvent like pyridine. google.comgoogle.com In this reaction, the C-S bond is cleaved, and a new S-CF3 bond is formed, effectively substituting the cyanide group with a trifluoromethyl group on the sulfur atom. google.comgoogle.com An example of this process is detailed in the following reaction scheme:

Reaction Scheme for Trifluoromethylthiolation

A general representation of the conversion of a benzyl thiocyanate to a benzyl trifluoromethyl sulfide.

A general representation of the conversion of a benzyl thiocyanate to a benzyl trifluoromethyl sulfide.Another approach involves the nucleophilic displacement of the cyanide from an aryl thiocyanate using a trifluoromethylating reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). rsc.org This process, often promoted by a carbonate base, demonstrates the cyanide's ability to function as a leaving group in the presence of a suitable nucleophilic CF3 source. rsc.org These reactions highlight a specialized substitution pathway for thiocyanates, expanding their utility for creating complex fluorinated molecules. rsc.org

Interconversion of Thiocyano Groups

Organic thiocyanates can exist in equilibrium with their isomeric form, isothiocyanates (-NCS). For benzylic substrates like this compound, there is a known propensity to isomerize to the thermodynamically more stable 4-fluorobenzyl isothiocyanate. prepchem.com This rearrangement can be facilitated by heat or the presence of Lewis acids. google.com

This interconversion is a key consideration during the synthesis of benzyl thiocyanates, as reaction conditions must often be controlled to prevent the formation of the undesired isothiocyanate isomer. prepchem.com However, this reactivity can also be harnessed deliberately to produce benzyl isothiocyanates, which are themselves valuable synthetic intermediates for creating compounds such as thioureas. google.com

Derivatization Chemistry for Analytical Method Development

Derivatization is a chemical modification technique used to alter a compound's properties to make it more suitable for a particular analytical method. nih.gov For gas chromatography (GC), derivatization is employed to increase the volatility and thermal stability of an analyte, as well as to enhance its detectability.

Applications in Gas Chromatography (GC)

While this compound itself is a stable compound, its structural motif is highly relevant to the GC analysis of inorganic thiocyanate anions. The thiocyanate ion (SCN⁻) is non-volatile and cannot be directly analyzed by GC. To overcome this, it is converted into a volatile organic thiocyanate derivative.

A common and highly effective derivatizing agent for this purpose is pentafluorobenzyl bromide (PFB-Br). google.comresearchgate.net In this method, the thiocyanate anion is extracted from an aqueous sample into an organic phase using a phase-transfer catalyst and then reacted with PFB-Br. This reaction forms pentafluorobenzyl thiocyanate, a compound structurally analogous to this compound.

The resulting pentafluorobenzyl derivative is highly volatile and possesses a strong affinity for electrons due to the five fluorine atoms, making it exceptionally sensitive to detection by an electron capture detector (ECD) in a GC system. google.com This derivatization strategy allows for the simple and sensitive quantification of trace amounts of thiocyanate in various biological and environmental samples, such as human saliva and wastewater. google.com

Conversions to Related Sulfur-Containing Functional Groups

The thiocyanate group is a versatile precursor that can be readily converted into other essential sulfur-containing functional groups, significantly broadening the synthetic applications of this compound.

Thiols

One of the most fundamental transformations of organic thiocyanates is their reduction to the corresponding thiols (mercaptans). This conversion provides a reliable method for introducing a thiol group into a molecule. A mild and efficient procedure for this transformation involves reacting the thiocyanate with phosphorus pentasulfide (P2S5) in a solvent such as refluxing toluene (B28343). bohrium.com This method avoids the use of harsh reducing agents and provides a direct route to the desired thiol. bohrium.com

Applying this method to this compound would yield 4-fluorobenzyl mercaptan.

Table 1: Conversion of Representative Organic Thiocyanates to Thiols using P2S5

| Starting Thiocyanate | Product Thiol | Reaction Time (h) | Yield (%) |

| Benzyl thiocyanate | Benzyl mercaptan | 2.0 | 85 |

| 4-Chlorobenzyl thiocyanate | 4-Chlorobenzyl mercaptan | 2.5 | 82 |

| 4-Methylbenzyl thiocyanate | 4-Methylbenzyl mercaptan | 2.0 | 88 |

| 1-Naphthylmethyl thiocyanate | 1-Naphthylmethyl mercaptan | 3.0 | 78 |

| Phenethyl thiocyanate | Phenethyl mercaptan | 3.5 | 75 |

| Data derived from studies on the P2S5-mediated conversion of organic thiocyanates. bohrium.com |

Sulfides

This compound can also serve as a starting material for the synthesis of sulfides (thioethers). This is typically achieved through a two-step sequence. First, the thiocyanate is converted to the corresponding thiol, 4-fluorobenzyl mercaptan, as described in the previous section.

The resulting thiol is a potent nucleophile and can readily undergo S-alkylation by reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. organic-chemistry.orgorganic-chemistry.org This reaction forms a new carbon-sulfur bond, yielding an unsymmetrical sulfide. This two-step pathway provides a versatile and high-yielding route to a wide range of 4-fluorobenzyl sulfides.

General Reaction Pathway to Sulfides:

Thiol Formation: 4-Fluorobenzyl-SCN → 4-Fluorobenzyl-SH

S-Alkylation: 4-Fluorobenzyl-SH + R-X → 4-Fluorobenzyl-S-R

This sequence leverages the established reactivity of thiocyanates and the subsequent nucleophilicity of the intermediate thiol to construct diverse thioether structures. organic-chemistry.org

Disulfides

The conversion of this compound into its corresponding disulfide, bis(4-fluorobenzyl) disulfide, represents a significant chemical transformation. This can be achieved through a direct reductive coupling reaction. A notable method involves the use of sodium in silica (B1680970) gel, which provides a mild and efficient route for the synthesis of symmetrical disulfanes from organic thiocyanates at room temperature. This method is particularly advantageous as it avoids the use of foul-smelling thiols.

The reaction mechanism is believed to involve a dissociative electron transfer from sodium to the thiocyanate, which generates a nucleophilic thiolate ion. This thiolate ion then displaces the cyanide group from another molecule of the thiocyanate to form the disulfide bond.

While direct conversion is efficient, an alternative two-step pathway exists. This involves the reduction of the thiocyanate to the corresponding 4-fluorobenzyl thiol, followed by oxidation of the thiol to the disulfide. However, the direct conversion from the thiocyanate is a more streamlined process. The stability and synthesis of bis(4-fluorobenzyl) disulfide have been studied in the context of its relation to the anticancer agent bis(4-fluorobenzyl) trisulfide. nih.gov

Table 1: Synthesis of Bis(4-fluorobenzyl) disulfide

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield |

| This compound | Sodium in silica gel | THF | Room Temperature | Bis(4-fluorobenzyl) disulfide | Good |

Thiocarbamates

This compound can be readily converted into thiocarbamates through the Riemschneider thiocarbamate synthesis. chemistryviews.org This reaction involves treating the thiocyanate with an alcohol or water in the presence of a strong acid, such as sulfuric acid, followed by hydrolysis. chemistryviews.org This process allows for the formation of S-(4-fluorobenzyl) thiocarbamate or its N-substituted derivatives.

The mechanism of the Riemschneider synthesis with an alcohol proceeds under acidic conditions. The acid protonates the nitrogen atom of the thiocyanate group, making the carbon atom more electrophilic. The alcohol then attacks this carbon, and subsequent rearrangement and hydrolysis lead to the formation of the thiocarbamate. The reaction with water follows a similar pathway to yield the unsubstituted thiocarbamate. This reaction is a versatile method for converting thiocyanates into a valuable class of organosulfur compounds.

Table 2: Synthesis of S-(4-fluorobenzyl) Thiocarbamates via Riemschneider Synthesis

| Reactant | Reagent(s) | Conditions | Product |

| This compound | H₂O, H₂SO₄ | Acidic, followed by hydrolysis | S-(4-Fluorobenzyl) thiocarbamate |

| This compound | R-OH, H₂SO₄ | Acidic, followed by hydrolysis | N-Alkyl-S-(4-fluorobenzyl) thiocarbamate |

Isothiocyanates

A characteristic reaction of alkyl and benzyl thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates (-NCS). This rearrangement can be induced thermally or by the use of Lewis acids. For this compound, heating is expected to promote its conversion to 4-fluorobenzyl isothiocyanate.

The generally accepted mechanism for this isomerization involves a nih.govresearchgate.net sigmatropic rearrangement where the benzyl group migrates from the sulfur atom to the nitrogen atom through a tight ion pair or a concerted transition state. The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring may influence the rate of this rearrangement compared to unsubstituted benzyl thiocyanate.

Table 3: Isomerization of this compound

| Reactant | Conditions | Product |

| This compound | Heat or Lewis Acid | 4-Fluorobenzyl isothiocyanate |

Formation of Sulfur-Containing Heterocycles

While the thiocyanate group is a versatile precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles and thiadiazoles, direct cyclization reactions involving the entire this compound molecule are not extensively documented. Typically, the thiocyanate is either converted to an isothiocyanate, which then undergoes cyclization, or it serves as a source of the thiocyanate anion in reactions with other substrates to build the heterocyclic ring.

For instance, isothiocyanates are key intermediates in the synthesis of 2-iminothiazolidin-4-ones through reactions with alkyl amines and diazo acetates. nih.gov Similarly, thiadiazole derivatives can be synthesized from intermediates derived from isothiocyanates. researchgate.netuokerbala.edu.iq The synthesis of 2-aminobenzothiazoles often involves the reaction of anilines with a thiocyanate salt, where the thiocyanate provides the S and CN components for the ring formation, rather than a benzyl thiocyanate acting as a building block for the entire heterocyclic system. nih.gov

Therefore, the primary role of this compound in the formation of sulfur-containing heterocycles is often as a precursor to the more reactive 4-fluorobenzyl isothiocyanate, which then participates in cyclization reactions. Direct annulation reactions where the 4-fluorobenzyl group becomes an integral part of the newly formed heterocyclic ring system are less common.

Advanced Synthetic Applications and Chemical Utility of 4 Fluorobenzyl Thiocyanate

Role as a Precursor in Complex Organic Synthesis

4-Fluorobenzyl thiocyanate (B1210189) is a versatile building block in modern organic synthesis, primarily due to the reactivity of both its thiocyanate group and the benzyl (B1604629) moiety, which is influenced by the para-fluoro substituent. The thiocyanate functional group can be readily transformed into a variety of other sulfur-containing functionalities, making it a valuable precursor for creating diverse molecular scaffolds. This adaptability allows for its use in the construction of complex molecules, including key intermediates for pharmacologically active compounds.

Synthesis of Fluoroquinolone Precursors

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics. The development of novel precursors for these compounds is an active area of research. One such precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been synthesized in high yield. researchgate.netmdpi.com This synthesis demonstrates the utility of introducing a 4-fluorobenzylthio- group into the quinolone scaffold.

The synthesis begins with 3,4-difluorophenyl isothiocyanate, which undergoes cyclization with a malonic ester derivative to form the core quinoline (B57606) ring. The subsequent S-alkylation step introduces the 4-fluorobenzyl group. While the literature demonstrates this step using 4-fluorobenzyl chloride, 4-fluorobenzyl thiocyanate serves as a viable alternative for introducing the same crucial moiety, given its ability to act as an electrophile in the presence of a suitable nucleophile (the thiol intermediate). The presence of the 4-fluorobenzyl group is significant as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 1: Synthesis of a Fluoroquinolone Precursor

| Reactant 1 | Reactant 2 | Product | Key Transformation | Yield |

|---|---|---|---|---|

| 3,4-Difluorophenyl isothiocyanate | Dimethyl malonate | Methyl 6,7-difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylate | Cyclization | High |

| Methyl 6,7-difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylate | 4-Fluorobenzyl chloride* | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | S-alkylation | 78% researchgate.net |

*this compound can be used as an alternative alkylating agent.

Derivatization to Thioureas and Carbamothioates

The thiocyanate group of this compound is a precursor to other important functional groups, notably thioureas and carbamothioates.

Thioureas: Benzyl thiocyanates can undergo isomerization to the more thermodynamically stable benzyl isothiocyanates, a transformation that can be facilitated by Lewis acids. chinesechemsoc.orgchinesechemsoc.org The resulting 4-fluorobenzyl isothiocyanate is a highly reactive electrophile that readily reacts with primary or secondary amines in a "click-type" coupling reaction to form N,N'-disubstituted thioureas. nih.govresearchgate.net This reaction is typically high-yielding and provides straightforward access to a wide range of thiourea (B124793) derivatives, which are prevalent motifs in medicinal chemistry and organocatalysis. chinesechemsoc.orgresearchgate.net

Carbamothioates: Organic thiocyanates can be hydrolyzed to form thiocarbamates (carbamothioates) in a reaction known as the Riemschneider thiocarbamate synthesis. wikipedia.org This transformation involves the reaction of the thiocyanate with an alcohol under acidic or basic conditions. For this compound, this provides a direct route to O-alkyl S-(4-fluorobenzyl) thiocarbamates, which are valuable intermediates in their own right.

Formation of Trifluoromethyl Thioethers

The introduction of trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups into organic molecules is of great interest in medicinal and agrochemical research due to the unique properties these groups impart, such as high lipophilicity and metabolic stability. researchgate.net Organic thiocyanates serve as effective precursors for the synthesis of trifluoromethyl thioethers. researchgate.net

This compound can be converted to 4-fluorobenzyl trifluoromethyl thioether by reaction with a suitable trifluoromethylating agent. One common method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of an initiator, such as a fluoride (B91410) source. nih.gov This transformation allows for the direct conversion of the C-SCN bond to a C-SCF₃ bond, providing a valuable method for late-stage functionalization and the creation of novel fluorinated compounds. nih.gov

Development of Novel Synthetic Routes to Fluorinated Derivatives

The versatile reactivity of the thiocyanate group in this compound allows for its use in developing novel synthetic pathways to other valuable fluorinated derivatives. Beyond the transformations already discussed, the thiocyanate moiety can be converted into several other sulfur-containing functional groups.

Key transformations include:

Conversion to Thiols: The thiocyanate group can be reduced to the corresponding thiol. For instance, reduction of this compound would yield 4-fluorobenzyl mercaptan. This thiol can then serve as a nucleophile in a variety of subsequent reactions to introduce the 4-fluorobenzylthio moiety into different molecular frameworks.

Conversion to Disulfides: Mild oxidation of the corresponding thiol (derived from the thiocyanate) or direct transformation can lead to the formation of bis(4-fluorobenzyl) disulfide.

Oxidation to Sulfonic Acids/Sulfonyl Chlorides: Strong oxidation of the thiocyanate or the corresponding thiol can produce 4-fluorobenzylsulfonic acid, a highly functionalized building block for sulfonamides and other derivatives.

These transformations highlight how this compound can act as a stable, crystalline precursor that is transformed late in a synthetic sequence into a desired sulfur-containing group, expanding its utility in the synthesis of diverse fluorinated molecules.

Mechanochemical Transformations and Their Synthetic Potential

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging field of green chemistry that often reduces or eliminates the need for bulk solvents. nih.govresearchgate.net The synthesis of thioureas from isothiocyanates and amines has been shown to proceed efficiently under mechanochemical conditions. nih.govbeilstein-journals.org

Given that this compound can readily isomerize to 4-fluorobenzyl isothiocyanate, there is significant potential for its use in mechanochemical synthesis. chinesechemsoc.orgchinesechemsoc.org The reaction of 4-fluorobenzyl isothiocyanate (generated in situ or pre-synthesized) with various solid or liquid amines in a ball mill could provide a rapid, quantitative, and solvent-free route to a diverse library of N-(4-fluorobenzyl)thioureas. nih.gov This "click-type" amine-isothiocyanate coupling under mechanochemical conditions represents an environmentally friendly alternative to traditional solution-phase synthesis, offering high yields in short reaction times. researchgate.net The application of mechanochemistry to the derivatization of this compound thus holds promise for developing more sustainable synthetic processes.

Table 2: Potential Mechanochemical Synthesis of N-(4-fluorobenzyl)thioureas

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Potential Advantage |

|---|---|---|---|---|

| 4-Fluorobenzyl isothiocyanate* | Aniline | Amine-isothiocyanate coupling | Ball milling, neat or Liquid-Assisted Grinding (LAG) | Solvent-free, rapid, high yield nih.govbeilstein-journals.org |

| 4-Fluorobenzyl isothiocyanate* | Piperidine | Amine-isothiocyanate coupling | Ball milling, neat or LAG | Quantitative yield in minutes nih.gov |

*Derived from this compound.

Utilization as a Cyanide Ion Source in Direct Cyanation Reactions

A significant and advanced application of benzyl thiocyanates is their use as a cyanide source in "cyanide-free" cyanation reactions. nih.govenamine-genez.com Traditional cyanation methods often employ highly toxic reagents like potassium or sodium cyanide. bohrium.com A palladium-catalyzed, copper(I)-mediated cross-coupling reaction has been developed that uses benzyl thiocyanate as a convenient and stable source of the cyanide group for the cyanation of boronic acids. nih.govthieme-connect.com

In this protocol, an aryl or heteroaryl boronic acid is coupled with a benzyl thiocyanate, such as this compound, to afford the corresponding aryl nitrile in good to excellent yields. nih.gov The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a stoichiometric amount of a copper(I) salt. nih.gov The benzyl thiocyanate effectively transfers its "-CN" group to the boronic acid, with the benzylthio moiety acting as a leaving group. This method avoids the direct handling of toxic metal cyanides and is compatible with a wide variety of functional groups on the boronic acid substrate. nih.govenamine-genez.com The use of this compound in this context represents a sophisticated application, turning a potential hazard (cyanide) into a manageable and synthetically useful reagent. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆FNS |

| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | C₁₈H₁₂F₃NO₄S |

| 3,4-Difluorophenyl isothiocyanate | C₇H₃F₂NS |

| Dimethyl malonate | C₅H₈O₄ |

| 4-Fluorobenzyl chloride | C₇H₆ClF |

| 4-Fluorobenzyl isothiocyanate | C₈H₆FNS |

| Thiourea | CH₄N₂S |

| Carbamothioate | CH₃NOS |

| 4-Fluorobenzyl trifluoromethyl thioether | C₈H₆F₄S |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | C₄H₉F₃Si |

| 4-Fluorobenzyl mercaptan | C₇H₇FS |

| Bis(4-fluorobenzyl) disulfide | C₁₄H₁₂F₂S₂ |

| 4-Fluorobenzylsulfonic acid | C₇H₇FO₃S |

| Aniline | C₆H₇N |

| Piperidine | C₅H₁₁N |

| Aryl boronic acid | R-B(OH)₂ |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd |

| Copper(I) salt | Cu⁺ |

Q & A

Q. What spectroscopic methods are recommended for characterizing the bonding mode of the thiocyanate group in 4-fluorobenzyl thiocyanate?

To determine whether the thiocyanate group binds via sulfur (S) or nitrogen (N), FT-IR analysis of C-N and C-S stretching frequencies is critical. For example, stretching frequencies near 2050–2100 cm⁻¹ (C≡N) and 750–800 cm⁻¹ (C-S) can distinguish between M-SCN and M-NCS bonding modes. However, overlapping peaks may require quantitative comparison with reference compounds . Advanced approaches, such as global data analysis (e.g., ReactLab Equilibria), can resolve ambiguities by modeling equilibrium constants and molar absorbance spectra .

Q. How can the stability of this compound in solution be experimentally assessed?

Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) are effective for studying aggregation behavior and thermal stability. Weakly hydrated anions (e.g., SCN⁻) may induce electrostatic stabilization or salting-out effects depending on concentration and solvent interactions. For instance, sodium thiocyanate increases polymer stability via surface partitioning but may destabilize systems at high concentrations due to ion-polymer interactions .

Q. What synthetic routes are available for preparing this compound derivatives?

Reactions with arylisothiocyanates (e.g., Scheme 1 in ) in polar aprotic solvents like DMF, under basic conditions (e.g., KOH), yield intermediates with thiazolidinone or triazole moieties. The fluorobenzyl group’s electron-withdrawing nature may influence reaction kinetics and regioselectivity. Post-synthesis, TLC and mass spectrometry are essential for verifying product purity .

Advanced Research Questions

Q. How can kinetic instability in thiocyanate-containing complexes be addressed during equilibrium studies?

Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) enable real-time monitoring of fast equilibria. For example, iron(III)-thiocyanate complexes exhibit kinetic instability at high SCN⁻ concentrations, requiring rapid mixing and spectral deconvolution to isolate contributions from species like Fe(SCN)²⁺ and Fe(SCN)₂⁺. This approach minimizes approximations in equilibrium constant calculations .

Q. What role does the fluorobenzyl group play in modulating thiocyanate reactivity in cross-coupling reactions?

The 4-fluorobenzyl moiety enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks in C-S bond formation. In redox relay reactions (e.g., thiocyanation of quinoxalinones), the fluorinated aromatic ring stabilizes transition states via inductive effects, improving site selectivity. Such interactions are critical for designing pharmaceuticals or functional materials .

Q. How can crystal packing and intermolecular interactions of this compound derivatives be analyzed?

Single-crystal X-ray diffraction and Hirshfeld surface analysis reveal non-covalent interactions (e.g., N-H⋯S, C-H⋯F) that govern packing efficiency. For example, in 4-aminopyridinium thiocyanate, N-H⋯S hydrogen bonds dominate, while fluorobenzyl groups may participate in π-π stacking or halogen bonding, depending on substituent positioning .

Q. What statistical methods are appropriate for analyzing thiocyanate quantification data in complex matrices?

ANOVA and post-hoc tests (e.g., Student-Newman-Keuls) are recommended for comparing means across treatment groups. For instance, recovery tests with spiked samples validate accuracy, while t-tests assess differences between biological or environmental matrices (e.g., raw milk vs. industrial wastewater) .

Data Contradictions and Resolution

Q. Why do weakly hydrated anions like thiocyanate exhibit both stabilizing and destabilizing effects in polymer systems?

While SCN⁻ enhances electrostatic stabilization via surface partitioning, high concentrations induce salting-out by reducing water activity. This paradox is resolved by considering competing mechanisms: (i) direct ion-polymer binding and (ii) indirect solvent-mediated effects. Calorimetric data (DSC) and interfacial studies (QCM) are critical for disentangling these contributions .

Q. How do discrepancies arise in reported equilibrium constants for thiocyanate complexes, and how can they be mitigated?

Traditional methods often assume static equilibria, ignoring kinetic instability. Global analysis of time-resolved absorbance spectra (e.g., via stopped-flow) provides more accurate estimates by accounting for transient intermediates. For example, iron(III)-thiocyanate complexes show 20–30% lower equilibrium constants when kinetic factors are included .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。